Bergenin Pentaacetate
Overview
Description
Bergenin pentaacetate is an organic compound derived from bergenin, a glycosidic derivative of trihydroxybenzoic acid. This compound is formed through the esterification of bergenin with acetic acid, resulting in a compound with the chemical formula C27H28O15. It appears as a white solid and is soluble in organic solvents such as alcohols and ketones but insoluble in water .
Scientific Research Applications
Bergenin pentaacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds and derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurodegenerative disorders, cancer, and diabetes.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
Target of Action
Bergenin Pentaacetate, a derivative of Bergenin, primarily targets several enzymes and proteins critical in cellular functioning. These include reelin, GSK-3β, Lingo-1, Ten-4, GP-43, Aβ 1-42, P-tau, SOD1,2, GPx, Glx1, NQO1, HO1, PPAR-ɣ, BDNF, VEGF, and STAT6 . It also targets galectin-3, an enzyme that plays a major role in cell–cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, metastasis, and apoptosis in cancer .
Mode of Action
This compound interacts with its targets, leading to alterations in their activity. For instance, it has been shown to alter the activity of several cytokines, such as IL-6, IL-1β, TNF-α, and TGF-β . The compound’s interaction with its targets results in changes that contribute to its pharmacological properties.
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to involve PI3K/Akt, NF-κB, PKC, Nrf2, and Sirt1/FOXO3a pathways . The biosynthetic pathway of Bergenin, the parent compound of this compound, has been elucidated and reconstructed in Escherichia coli, involving the de novo biosynthetic pathway of 4-O-methyl gallic acid 2-C-β-D-glycoside, which is the direct precursor of bergenin .
Pharmacokinetics
Bergenin, its parent compound, is known to have poor solubility, lower oral bioavailability, and a shorter half-life . These factors impact the bioavailability of Bergenin and may similarly affect this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Bergenin. It has been shown to reduce the release of reactive oxygen species (ROS), down-regulate inflammatory factors, and inhibit apoptosis and autophagy . Additionally, expression of PPAR-γ-related genes is increased, and phosphorylation of P38 MAPK, NF-κB p65, and JAK2/STAT1-related proteins is decreased .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature has been found to significantly correlate with the content of Bergenin in plants . Such environmental factors may also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bergenin pentaacetate is synthesized by reacting bergenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete esterification of the hydroxyl groups in bergenin, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction carried out in large reactors under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Bergenin pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of bergenin and acetic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although these reactions are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Bergenin and acetic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound
Comparison with Similar Compounds
Bergenin pentaacetate is unique due to its multiple acetate groups, which enhance its solubility in organic solvents and its bioactivity. Similar compounds include:
Norbergenin: A derivative of bergenin with similar bioactive properties.
11-O-Galloylbergenin: Another derivative with potential therapeutic applications.
4-O-Galloylbergenin: Known for its antioxidant and anti-inflammatory activities.
Di-O-methylbergenin: A methylated derivative with enhanced stability and bioactivity.
This compound stands out due to its enhanced solubility and bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4R,4aS,10bS)-3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3/t16-,19-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBOXCFFSWALMZ-XTNBEGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Bergenin Pentaacetate?
A: this compound is a derivative of Bergenin, a natural product found in Viburnum nervosum. [] While the provided research article focuses on the isolation and characterization of Bergenin and its derivatives, including this compound, it primarily highlights the spectroscopic data (NMR, IR) used for their structural elucidation. [] The article doesn't explicitly provide the molecular formula or weight of this compound.
Q2: Can you describe the synthesis of this compound as detailed in the research?
A: The research article outlines the synthesis of this compound from Bergenin using acetic anhydride in the presence of pyridine. [] This acetylation reaction replaces the five hydroxyl (-OH) groups of Bergenin with acetyl groups (-OCOCH3), resulting in this compound. The product's structure was then confirmed using spectroscopic methods like NMR and IR. []
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